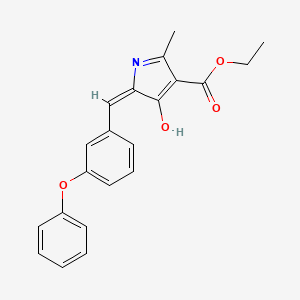![molecular formula C15H17NO2 B3722517 2-{1-[(2-phenylethyl)amino]ethylidene}-1,3-cyclopentanedione](/img/structure/B3722517.png)
2-{1-[(2-phenylethyl)amino]ethylidene}-1,3-cyclopentanedione
説明
2-{1-[(2-phenylethyl)amino]ethylidene}-1,3-cyclopentanedione, commonly known as PAC, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. PAC belongs to the family of chalcones, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of PAC is complex and involves multiple pathways. PAC has been shown to inhibit the activity of various enzymes, such as COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression. PAC also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, PAC has been shown to modulate the expression of various genes involved in inflammation and cancer progression, such as NF-κB, AP-1, and p53.
Biochemical and Physiological Effects:
PAC has been shown to possess various biochemical and physiological effects. PAC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. PAC has also been shown to possess antimicrobial activity against various bacterial and fungal strains. PAC induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway, which is involved in cell survival and proliferation.
実験室実験の利点と制限
One of the main advantages of using PAC in lab experiments is its cost-effectiveness and high yield. The synthesis method of PAC is straightforward and can be easily scaled up for large-scale production. PAC has also been shown to possess potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, making it a versatile compound for various research applications.
However, there are also some limitations to using PAC in lab experiments. PAC has poor solubility in water, which can make it difficult to administer in vivo. PAC also has a relatively short half-life, which can limit its efficacy in certain applications. Additionally, the mechanism of action of PAC is complex and involves multiple pathways, which can make it challenging to study its effects in isolation.
将来の方向性
There are several future directions for the research on PAC. One potential direction is the development of PAC derivatives with improved solubility and efficacy. Another direction is the investigation of the synergistic effects of PAC with other compounds, such as chemotherapeutic agents or other natural products. Additionally, the potential use of PAC as a therapeutic agent for other diseases, such as Alzheimer's disease or diabetes, could also be explored. Finally, the development of novel delivery systems for PAC, such as nanoparticles or liposomes, could improve its efficacy and bioavailability in vivo.
科学的研究の応用
PAC has been extensively studied for its various applications in scientific research. One of the most significant applications of PAC is its use as an anticancer agent. PAC has been shown to possess potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. PAC induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway, which is involved in cell survival and proliferation.
In addition to its anticancer properties, PAC has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. PAC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. PAC has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(2-phenylethyl)carbonimidoyl]cyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(15-13(17)7-8-14(15)18)16-10-9-12-5-3-2-4-6-12/h2-6,17H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKBAZUIPQSORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(CCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



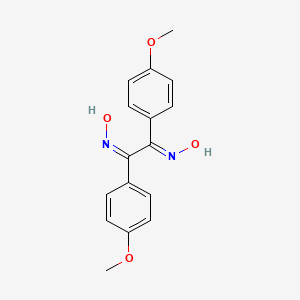
![N-{1-[3-(methoxycarbonyl)-4,4-dimethyl-2,6-dioxocyclohexylidene]butyl}glycine](/img/structure/B3722451.png)
![N~2~-(4-bromophenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3722453.png)
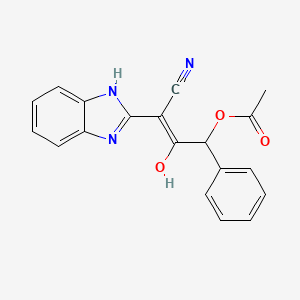
![ethyl cyano[2-(2-hydroxyphenyl)-6-methyl-4(3H)-pyrimidinylidene]acetate](/img/structure/B3722469.png)
![methyl [2-({amino[(2,4-dimethylphenyl)amino]methylene}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3722474.png)
![N,N-diethyl-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722475.png)
![butyl 4-[({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetyl)amino]benzoate](/img/structure/B3722479.png)
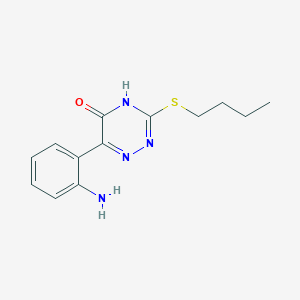
![5,5-dimethyl-2-{[(2-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3722497.png)
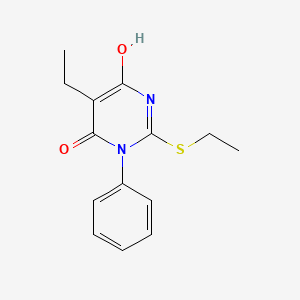
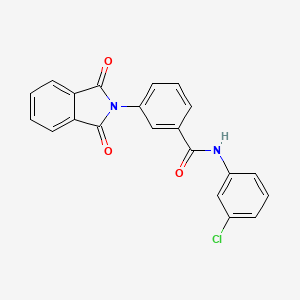
![ethyl 4-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3722533.png)
